Product packaging for 3-(2-Chlorophenyl)oxetane(Cat. No.:)

3-(2-Chlorophenyl)oxetane

Cat. No.: B12975279
M. Wt: 168.62 g/mol
InChI Key: UKAWTDQNRFYSMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextual Significance of the Oxetane (B1205548) Motif in Organic Synthesis

The oxetane motif, a four-membered cyclic ether, has become an increasingly important structural unit in organic synthesis and medicinal chemistry. acs.orgsci-hub.se Its significance stems from a unique combination of properties. The strained nature of the four-membered ring, with a ring strain energy of approximately 106 kJ/mol, makes it a reactive intermediate for various chemical transformations, including ring-opening reactions. beilstein-journals.orgresearchgate.net This reactivity allows for the synthesis of diverse and complex molecules. beilstein-journals.org

In the realm of medicinal chemistry, the oxetane ring is highly valued for its ability to act as a "chameleon" functional group. It can serve as a bioisostere for more common functionalities like gem-dimethyl and carbonyl groups. acs.orgbeilstein-journals.org This substitution can lead to significant improvements in the physicochemical properties of a drug molecule, such as:

Enhanced Solubility: The polar nature of the ether oxygen can improve aqueous solubility.

Improved Metabolic Stability: Replacing metabolically vulnerable groups with an oxetane can block sites of enzymatic degradation. acs.org

Modulation of Lipophilicity: The introduction of an oxetane can fine-tune the lipophilicity of a compound, which is a critical parameter for drug absorption and distribution. cymitquimica.com

Three-Dimensionality: The puckered conformation of the oxetane ring introduces three-dimensionality to a molecule, which can lead to better binding affinity and selectivity for its biological target. acs.org

The synthesis of oxetane derivatives is an active area of research, with common strategies including Williamson etherification and the Paternò–Büchi reaction. beilstein-journals.org The commercial availability of building blocks like oxetan-3-one has further facilitated the exploration of this versatile scaffold. acs.org

Rationale for Investigating Chlorophenyl-Substituted Oxetane Systems

The incorporation of a chlorophenyl group onto the oxetane scaffold, creating chlorophenyl-substituted oxetane systems, is a deliberate strategy in medicinal chemistry driven by several key rationales. The chlorine atom, particularly on an aromatic ring, can profoundly influence a molecule's biological activity and pharmacokinetic profile. bibliotekanauki.plrsc.org

The rationale for investigating these systems includes:

Modulation of Physicochemical Properties: The presence of a chlorine atom increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. cymitquimica.com This modification is a critical tool for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.

Enhanced Binding Affinity: The electron-withdrawing nature of chlorine can alter the electronic properties of the phenyl ring, potentially leading to stronger interactions with biological targets such as enzymes and receptors. bibliotekanauki.pl This can result in increased potency of the drug.

Metabolic Stability: The introduction of a chlorine atom can block positions on the aromatic ring that are susceptible to metabolic oxidation, thereby increasing the drug's half-life in the body. ashp.org

Steric Influence: The position of the chlorine atom on the phenyl ring is crucial. An ortho-substitution, as in 3-(2-Chlorophenyl)oxetane, can provide steric hindrance that locks the molecule into a specific, biologically active conformation. ashp.orgnsf.gov This steric bulk can also influence the molecule's interaction with its target and protect it from metabolic enzymes. Furthermore, ortho-chloro substitution has been shown to increase the solubility of some compounds compared to their meta- or para-isomers. researchgate.net

The combination of the beneficial properties of the oxetane motif with the modulating effects of a chlorophenyl group provides a powerful strategy for the design of novel therapeutic agents.

Overview of Current Academic Research Trajectories for this compound

While extensive research exists for the broader class of 3-aryl-oxetanes, specific academic investigations into this compound are more nascent but follow established research trajectories for this compound class. The primary areas of academic focus can be categorized as follows:

Synthesis: A major research thrust is the development of efficient and versatile synthetic routes to produce this compound and its derivatives. This includes the optimization of existing methods, such as the Williamson etherification of corresponding 1,3-diols, and the exploration of novel synthetic strategies. rug.nlnih.gov Reactions starting from oxetan-3-one are also a common approach to access 3-substituted oxetanes. acs.org

Reactivity and Derivatization: Researchers are exploring the chemical reactivity of the this compound scaffold to create libraries of related compounds for biological screening. A key area of investigation is the ring-opening reactions of the oxetane, which can be triggered by various reagents to yield functionalized acyclic products. researchgate.netacs.org Additionally, functional groups on the chlorophenyl ring can be modified to explore structure-activity relationships.

Biological Evaluation: A significant portion of the research is dedicated to evaluating the biological activity of this compound and its analogues. Based on the known activities of other substituted oxetanes, these compounds are being investigated for a range of potential therapeutic applications, including as anticancer, antimicrobial, and neuroprotective agents. researchgate.net For instance, derivatives of 3-(4-chlorophenyl)oxetane (B12962252) have been synthesized and evaluated for their potential as anticancer agents. researchgate.net Similarly, other chlorophenyl-containing heterocyclic compounds have demonstrated promising biological activities. bibliotekanauki.pl

The research into this compound is part of a broader effort to expand the chemical space of drug-like molecules and to leverage the unique properties of the oxetane scaffold for the development of new medicines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9ClO B12975279 3-(2-Chlorophenyl)oxetane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9ClO

Molecular Weight

168.62 g/mol

IUPAC Name

3-(2-chlorophenyl)oxetane

InChI

InChI=1S/C9H9ClO/c10-9-4-2-1-3-8(9)7-5-11-6-7/h1-4,7H,5-6H2

InChI Key

UKAWTDQNRFYSMJ-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)C2=CC=CC=C2Cl

Origin of Product

United States

Chemical Reactivity and Transformation Mechanisms of 3 2 Chlorophenyl Oxetane Systems

Ring-Opening Reactions of Oxetanes

The strain within the four-membered ring is the principal driving force for the ring-opening reactions of oxetanes. These transformations can be initiated by a variety of reagents and conditions, leading to a diverse array of products. The regioselectivity of the ring-opening is a key consideration, particularly in unsymmetrically substituted oxetanes, and is governed by the interplay of steric and electronic factors under different mechanistic pathways.

Acid-Catalyzed Pathways

Under acidic conditions, the ring-opening of oxetanes is initiated by the protonation of the ether oxygen, forming a highly reactive oxonium ion. This activation enhances the electrophilicity of the ring carbons, making them susceptible to nucleophilic attack. For 3-aryl substituted oxetanes, the subsequent nucleophilic attack generally occurs at the more sterically hindered C2 or C4 positions. This regioselectivity is controlled by electronic effects, where the positive charge in the transition state is better stabilized by the adjacent carbon atom that can form a more stable carbocation-like species.

The reaction can proceed through a mechanism with significant SN1 character, particularly if the substituents on the ring can stabilize a developing positive charge. The oxonium ion intermediate undergoes C-O bond cleavage to form a tertiary carbocation, which is then trapped by a nucleophile. Alternatively, the reaction can follow an SN2-like pathway where the nucleophile attacks the carbon atom as the C-O bond is breaking, without the formation of a discrete carbocation intermediate. The exact nature of the transition state lies on a continuum between a pure SN1 and SN2 mechanism, influenced by the stability of the potential carbocation, the strength of the nucleophile, and the reaction conditions. In the presence of weak nucleophiles, the attack on the more substituted carbon atom is generally favored magtech.com.cn.

Table 1: Regioselectivity in Acid-Catalyzed Ring-Opening of Unsymmetric Oxetanes

Catalyst Type Nucleophile Type Predominant Site of Attack Controlling Factor
Brønsted Acid Weak (e.g., H₂O, ROH) More substituted carbon Electronic

Neutral-Concerted and Dissociative Mechanisms

Beyond acid-catalyzed pathways, other mechanisms for oxetane (B1205548) ring formation and opening have been proposed, particularly in biosynthetic contexts such as the formation of the oxetane ring in the natural product Taxol. Three primary mechanistic hypotheses have been considered: a neutral-concerted pathway, an acid-catalyzed route, and a dissociative pathway illinois.edu.

Neutral-Concerted Mechanism: This pathway involves a single transition state where bond-forming and bond-breaking occur simultaneously. It is a pericyclic process that does not involve charged intermediates.

Dissociative Mechanism: This pathway is analogous to an SN1 reaction. It involves the cleavage of a C-O bond to form a carbocation intermediate, which is subsequently trapped by a nucleophile. This mechanism is favored when the structure can stabilize the resulting carbocation.

Computational studies aimed at distinguishing between these proposed mechanisms for oxetane biosynthesis have not yet provided a conclusive differentiation oup.com. The subtle energy differences between the potential transition states and intermediates make definitive assignment challenging. In general laboratory syntheses under neutral conditions, ring-opening reactions are less common due to the lower reactivity of the unactivated oxetane ring. However, regioselective openings of 2-aryloxetanes with aryl borates under neutral conditions have been developed, proceeding via an intramolecular delivery of the aryloxy group oup.com.

Reductive Ring Opening Utilizing Frustrated Lewis Pairs, including Aryl Migration

A novel and synthetically powerful method for the reductive ring-opening of 3-aryloxetanes employs Frustrated Lewis Pairs (FLPs). The combination of a strong Lewis acid, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), and a hydrosilane constitutes an FLP system that can activate the oxetane ring acs.orgacs.orgnih.govbohrium.com.

This catalytic system was found to promote an unusual double reduction of 3-aryloxetanes accompanied by a 1,2-aryl migration acs.org. The proposed mechanism initiates with the activation of the oxetane oxygen by a highly Lewis acidic silylium (B1239981) cation, generated in situ from the borane (B79455) and hydrosilane. This is followed by a hydride attack from the associated boryl hydride anion, leading to a ring-opened silyl (B83357) ether. The FLP can then activate this intermediate, facilitating an intramolecular nucleophilic attack by the neighboring aryl group. This attack proceeds through a phenonium ion intermediate, which is characteristic of neighboring group participation. A second hydride delivery then results in the final, rearranged product acs.org.

Control experiments have supported the role of the phenonium ion as the key intermediate in this transformation acs.org. This reactivity is unique to the B(C₆F₅)₃ catalyst, highlighting the specific role of the FLP in enabling this complex reaction cascade.

Table 2: B(C₆F₅)₃-Catalyzed Reductive Ring-Opening of 3-Aryl Oxetanes

Substrate Hydrosilane Product Type Key Intermediate
3-Aryl Oxetane Et₃SiH Double reduction with aryl migration Phenonium ion

Thermal Fragmentation Pathways

The thermal decomposition of oxetanes provides another route for cleaving the strained four-membered ring. These reactions, often proceeding at high temperatures, can follow different mechanistic pathways depending on the substitution pattern of the oxetane. The fragmentation typically results in the formation of an alkene and a carbonyl compound. For 2-aryl-substituted oxetanes, two primary fragmentation modes are observed: "Mode A" yielding an alkenylbenzene and formaldehyde (B43269), and "Mode B" yielding an alkene and benzaldehyde (B42025) cdnsciencepub.com.

Diradical Mechanisms

The thermolysis of certain oxetanes can be understood to proceed through a diradical mechanism. This stepwise pathway involves the homolytic cleavage of one of the C-C bonds in the ring, which is often the weakest, to form a 1,4-diradical intermediate. This diradical can then undergo further fragmentation to yield the final products. For example, the thermal fragmentation of 3,3,4,4-tetramethyl-2,2-diphenyloxetane and 3,3-dimethyl-2,2-diphenyloxetane is consistent with a diradical pathway cdnsciencepub.com. The stability of the potential radical centers is a key factor in determining the facility of this process. The formation of the diradical is typically the rate-determining step.

Concerted Fragmentation Considerations

While the diradical mechanism can explain the thermolysis of many oxetanes, several experimental observations in the fragmentation of 3-alkyl-2-phenyloxetanes suggest the involvement of a competing, concerted pathway oup.comcdnsciencepub.com. For instance, the observation that less strained trans isomers react faster than the more strained cis isomers is inconsistent with a simple diradical mechanism cdnsciencepub.com.

This has led to the proposal that the fragmentation can occur through a concerted [σ²s + σ²a] cycloreversion, which is allowed by the Woodward-Hoffmann rules. This concerted pathway is particularly significant for the "Mode A" fragmentation in trans isomers. The transition state for this concerted process is thought to be destabilized in the cis isomers due to steric strain, making the diradical pathway more competitive oup.com. Therefore, the thermolysis of these substituted oxetanes is best described as a competition between a stepwise diradical fission and a concerted fragmentation, with the preferred pathway being highly dependent on the stereochemistry and substitution pattern of the oxetane cdnsciencepub.com.

Substitution and Derivatization Reactions on the Oxetane Ring

The 3-(2-chlorophenyl)oxetane system, like other 3-aryl-oxetanes, serves as a versatile scaffold for a variety of substitution and derivatization reactions. The inherent ring strain and the electronic properties of the oxetane ring make it susceptible to transformations that either preserve the core structure or utilize ring-opening to introduce new functionalities. beilstein-journals.orgresearchgate.net These reactions are crucial for synthesizing novel derivatives with potential applications in medicinal chemistry and materials science. beilstein-journals.orgacs.org

One significant pathway for derivatization involves the generation and reaction of radical species at the C3 position. Research has demonstrated that 3-aryl-3-carboxylic acid oxetanes can act as effective precursors for tertiary benzylic radicals under visible light photoredox catalysis. researchgate.netacs.orgchemrxiv.org This method allows for decarboxylative alkylation, where the generated radical at the benzylic position (C3 of the oxetane) undergoes conjugate addition to activated alkenes. This process is highly efficient for creating 3-aryl-3-alkyl substituted oxetanes, a class of compounds that are otherwise challenging to synthesize. researchgate.netchemrxiv.org The reaction is tolerant of various functional groups, enabling the creation of a diverse library of medicinally relevant molecules. chemrxiv.org

Another major class of reactions involves the nucleophilic opening of the oxetane ring. Due to significant ring strain (approximately 107 kcal/mol), the oxetane ring is prone to cleavage, particularly under acidic conditions which activate the ring's oxygen atom. beilstein-journals.orgutexas.eduillinois.edu For 3-substituted oxetanes, these ring-opening reactions can provide access to highly functionalized chiral building blocks, especially when conducted asymmetrically. rsc.orgacs.org

The regioselectivity of nucleophilic attack is governed by both steric and electronic factors. magtech.com.cn While strong nucleophiles often attack the less substituted C2 or C4 positions in an SN2 fashion, reactions under acidic catalysis can favor attack at the more substituted carbon if it can stabilize a positive charge. researchgate.netmagtech.com.cn In the case of 3-aryl-substituted oxetanes, the benzylic C3 position is a potential site for nucleophilic attack following protonation of the ether oxygen, leading to a stable benzylic carbocation intermediate.

Furthermore, 3-aryloxetan-3-ols can function as 1,2-bis-electrophiles in Brønsted acid-catalyzed reactions with 1,2-diols. nih.govacs.org This transformation proceeds through the formation of an oxetane carbocation, which reacts with the diol, followed by an intramolecular ring-opening of the oxetane by the second hydroxyl group of the diol. nih.gov This annulation reaction is an effective method for synthesizing functionalized 1,4-dioxanes. nih.govacs.org

Below is a table summarizing key derivatization reactions applicable to 3-aryl-oxetane systems.

Reaction Type Precursor Reagents & Conditions Product Type Key Features
Decarboxylative Alkylation3-Aryl-3-carboxyoxetaneVisible Light, Photoredox Catalyst, Activated Alkene3-Aryl-3-alkyl-oxetaneForms C-C bonds at the C3 position; proceeds via a tertiary benzylic radical. researchgate.netchemrxiv.org
Asymmetric Ring-Opening3-Aryl-oxetaneChiral Brønsted or Lewis Acid, Nucleophile (e.g., thiols)Chiral 1,3-difunctionalized alkanesProvides access to enantiomerically enriched functionalized products. rsc.orgacs.org
Dioxane Synthesis (Annulation)3-Aryl-3-hydroxyoxetaneBrønsted Acid (e.g., Tf₂NH), 1,2-DiolSubstituted 1,4-DioxanesOxetanol acts as a 1,2-bis-electrophile; involves carbocation formation and ring-opening. nih.govacs.org
Ring-Expansion3-Aryl-oxetaneNitriles, Tetrafluoroboric acidFused 1,3-OxazinesRitter-type reaction involving nitrile incorporation and ring expansion. cas.cz

Influence of 2-Chlorophenyl Substitution on Ring Reactivity and Stability

The 2-chlorophenyl substituent at the C3 position exerts a profound influence on the reactivity and stability of the oxetane ring through a combination of electronic, steric, and conformational effects. The stability of 3,3-disubstituted oxetanes is generally higher than other substitution patterns, partly due to the steric hindrance provided by the substituents, which can block the trajectory of external nucleophiles. nih.gov

Electronic Effects: The 2-chlorophenyl group is electron-withdrawing due to the inductive effect of the chlorine atom. This electronic pull can influence the stability of charged intermediates formed during reactions. For instance, in acid-catalyzed ring-opening reactions that proceed via a carbocation at the C3 position, the electron-withdrawing nature of the chloro-substituent would typically destabilize the positive charge. However, this is counteracted by the ability of the adjacent phenyl ring to stabilize the benzylic carbocation through resonance. Computational studies on related 3-aryl oxetane radicals show that the benzylic radical is stabilized through π-delocalization into the aromatic system. researchgate.netacs.org This delocalization is enhanced in strained rings, which leads to lower spin density at the benzylic carbon, minimizing unwanted side reactions like radical dimerization and promoting desired transformations like Giese additions. researchgate.netchemrxiv.org

Steric and Conformational Effects: The presence of a substituent at the C3 position increases the puckering of the oxetane ring compared to the nearly planar unsubstituted parent compound. utexas.eduillinois.edu This increased puckering is a result of avoiding unfavorable eclipsing interactions. utexas.edu The 2-chloro substituent, being in the ortho position of the phenyl ring, can introduce additional steric bulk near the oxetane core. This steric hindrance can influence the approach of reagents and may affect the regioselectivity of ring-opening reactions. magtech.com.cn

The table below outlines the key influences of the 2-chlorophenyl group on the oxetane system.

Factor Influence of 2-Chlorophenyl Group Consequence on Reactivity and Stability
Inductive Effect Electron-withdrawing (-I effect) from the chlorine atom.Destabilizes adjacent positive charge (carbocation), potentially slowing acid-catalyzed ring-opening. nih.gov
Resonance Effect Phenyl ring stabilizes adjacent radicals and carbocations through π-delocalization.Facilitates reactions proceeding via benzylic intermediates, such as radical alkylation and certain ring-openings. researchgate.netchemrxiv.org
Steric Hindrance The ortho-chloro group adds steric bulk near the oxetane ring.Can sterically shield the C2 and C4 positions from nucleophilic attack, potentially influencing regioselectivity. nih.gov
Ring Puckering 3-substitution increases the puckering of the oxetane ring.Alters the conformation and bond angles, which can modulate the ring strain and reactivity. utexas.eduillinois.edu
Overall Stability The 3-aryl substitution pattern generally enhances kinetic stability compared to unsubstituted oxetanes.The compound is relatively stable under neutral or basic conditions but remains susceptible to Lewis acid or strong Brønsted acid-catalyzed transformations. beilstein-journals.orgnih.gov

Structural Elucidation and Spectroscopic Characterization of 3 2 Chlorophenyl Oxetane Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering precise insights into the carbon-hydrogen framework.

Oxetane (B1205548) Ring Protons: The oxetane ring protons typically appear as complex multiplets due to spin-spin coupling. The protons on the carbons adjacent to the oxygen atom (at positions 2 and 4) are expected to resonate further downfield compared to the proton at position 3, owing to the deshielding effect of the electronegative oxygen atom. The methine proton at the 3-position, being adjacent to the phenyl ring, will also experience a downfield shift.

Phenyl Protons: The protons on the 2-chlorophenyl ring will exhibit characteristic splitting patterns in the aromatic region of the spectrum (typically δ 7.0-7.5 ppm). The substitution pattern will lead to a complex multiplet system.

A representative data table for the expected ¹H NMR chemical shifts and coupling constants is provided below, based on general values for similar structures.

Proton AssignmentExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constants (J, Hz)
Oxetane H-2, H-44.5 - 5.0Multiplet-
Oxetane H-33.8 - 4.3Multiplet-
Aromatic Protons7.1 - 7.5Multiplet-

Interactive Data Table: Click on column headers to sort.

The ¹³C NMR spectrum provides crucial information for confirming the carbon skeleton of 3-(2-chlorophenyl)oxetane. Each unique carbon atom in the molecule will give a distinct signal.

Oxetane Ring Carbons: The carbons of the oxetane ring are expected to appear in the aliphatic region of the spectrum. The carbons bonded to the oxygen atom (C2 and C4) will be deshielded and thus resonate at a lower field compared to the C3 carbon.

Phenyl Ring Carbons: The carbons of the 2-chlorophenyl ring will appear in the aromatic region (typically δ 120-145 ppm). The carbon atom attached to the chlorine atom (C-2') and the carbon atom attached to the oxetane ring (C-1') will have distinct chemical shifts influenced by the substituents.

Below is a table of expected ¹³C NMR chemical shifts for this compound, inferred from data for analogous compounds.

Carbon AssignmentExpected Chemical Shift (δ, ppm)
Oxetane C-2, C-475 - 85
Oxetane C-335 - 45
Aromatic C-1' (ipso)140 - 145
Aromatic C-2' (ipso-Cl)130 - 135
Aromatic C-3' to C-6'125 - 130

Interactive Data Table: Click on column headers to sort.

For derivatives of this compound that incorporate other heteroatoms such as nitrogen or fluorine, advanced NMR techniques are employed.

¹⁵N NMR: For derivatives containing nitrogen, such as those with amide or amine functionalities, ¹⁵N NMR spectroscopy can be a powerful tool for characterization. The chemical shifts in ¹⁵N NMR are highly sensitive to the electronic environment of the nitrogen atom, providing valuable information about its hybridization and bonding. For instance, the nitrogen in an amide group will have a significantly different chemical shift compared to the nitrogen in an amine group.

¹⁹F NMR: In the case of fluorinated derivatives, ¹⁹F NMR is an essential technique. nih.govrsc.org Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, making it highly sensitive for NMR detection. biophysics.org The chemical shifts in ¹⁹F NMR have a wide range and are extremely sensitive to subtle changes in the molecular structure, making it an excellent probe for structural and conformational analysis. nih.govrsc.org

Vibrational Spectroscopy (Infrared) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to the vibrational modes of the bonds. The IR spectrum of this compound would display characteristic absorption bands for the C-O-C stretch of the ether in the oxetane ring, the C-H stretches of the aliphatic and aromatic portions, and the C-Cl stretch of the chlorophenyl group.

A table summarizing the expected characteristic IR absorption bands is presented below.

Functional GroupVibrational ModeExpected Absorption Range (cm⁻¹)
C-H (Aromatic)Stretch3100 - 3000
C-H (Aliphatic)Stretch3000 - 2850
C=C (Aromatic)Stretch1600 - 1450
C-O-C (Ether)Stretch1150 - 1050
C-Cl (Aryl Halide)Stretch800 - 600

Interactive Data Table: Click on column headers to sort.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for assessing the purity of this compound and for analyzing its fragmentation pattern upon electron ionization.

Purity Analysis: A pure sample of this compound would be expected to show a single peak in the gas chromatogram.

Fragmentation Analysis: In the mass spectrometer, the molecule will be ionized and fragmented. The fragmentation pattern is a unique fingerprint of the molecule and can be used to confirm its structure. Expected fragmentation pathways for this compound would include:

Molecular Ion Peak (M⁺): The peak corresponding to the intact molecule, which would confirm the molecular weight.

Loss of the Chlorophenyl Group: Fragmentation of the bond between the oxetane ring and the phenyl group.

Ring Opening and Fragmentation of the Oxetane Ring: Cleavage of the C-O and C-C bonds within the strained four-membered ring.

Isotopic Pattern of Chlorine: The presence of chlorine would be indicated by a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry is a critical analytical technique used to determine the precise mass of a molecule, which in turn allows for the confident determination of its elemental formula. This is achieved by measuring the mass-to-charge ratio (m/z) to a high degree of accuracy. For a derivative such as 3-(2-chlorophenyl)oxetan-3-amine, the theoretical exact mass can be calculated. However, experimental data from peer-reviewed scientific literature, which would provide a "found" value to compare against the calculated mass, could not be located. This experimental verification is essential for unequivocally confirming the compound's elemental composition.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a compound. These experimental percentages are then compared with the theoretical values calculated from the compound's proposed molecular formula. This comparison serves as a crucial verification of the compound's purity and elemental composition. For instance, a derivative like 3-(2-chlorophenyl)oxetan-3-amine (C₉H₁₀ClNO) has a calculated elemental composition. However, published experimental "found" values from the synthesis and characterization of this compound or its parent, this compound, were not identified in the available literature. While this analysis is standard for the characterization of new compounds, the specific results for the title compound have not been reported in the searched sources.

Theoretical and Computational Investigations of 3 2 Chlorophenyl Oxetane Analogues

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the properties of 3-(2-Chlorophenyl)oxetane and its analogues. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are utilized to optimize the molecular geometry of oxetane (B1205548) derivatives. acu.edu.inrsc.org This process determines the lowest energy arrangement of atoms, providing key structural parameters like bond lengths and angles. For this compound, DFT can be used to predict the precise three-dimensional structure, including the orientation of the 2-chlorophenyl group relative to the oxetane ring.

DFT is also applied to calculate various molecular properties, including vibrational frequencies (for comparison with experimental IR and Raman spectra), atomic charges, and thermodynamic parameters. xisdxjxsu.asia These calculations are crucial for understanding the stability and reactivity of the molecule.

Table 1: Representative DFT-Calculated Parameters for Oxetane Ring (Note: Data for the parent oxetane ring is provided as a reference for typical values.)

ParameterValueReference
C-O Bond Length1.46 Å acs.org
C-C Bond Length1.53 Å acs.org
C-O-C Bond Angle90.2° acs.org
C-C-O Bond Angle92.0° acs.org
C-C-C Bond Angle84.8° acs.org

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. researchgate.netnih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.govnih.gov A large gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that a molecule is more polarizable and reactive. nih.gov For this compound, the electron-withdrawing nature of the chlorine atom and the aromatic ring would be expected to influence the energies of these frontier orbitals.

Table 2: Frontier Molecular Orbital Energies and Properties (Note: These values are illustrative for demonstrating the concept and may vary based on the specific molecule and computational method.)

PropertyDefinitionSignificance
EHOMO Energy of the Highest Occupied Molecular OrbitalRelated to the ionization potential and electron-donating ability.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalRelated to the electron affinity and electron-accepting ability.
Energy Gap (ΔE) ΔE = ELUMO - EHOMOIndicates chemical reactivity and kinetic stability. nih.govnih.gov
Chemical Hardness (η) η = (ELUMO - EHOMO) / 2Measures resistance to change in electron distribution.
Electronegativity (χ) χ = -(ELUMO + EHOMO) / 2Measures the power of an atom or group to attract electrons.

Intermediate Neglect of Differential Overlap (INDO) and Complete Neglect of Differential Overlap (CNDO) are semi-empirical quantum chemistry methods. These methods simplify the complex calculations required by ab initio methods by using experimental parameters and neglecting certain integrals. While less accurate and computationally demanding than DFT, they can provide qualitative insights into the electronic structure of large molecules. They were foundational in the development of computational chemistry and can still be used for initial, rapid assessments of molecular orbitals before more rigorous methods are applied.

Conformational Analysis and Ring Puckering Studies

The four-membered oxetane ring is not planar due to ring strain. utexas.edu It adopts a puckered conformation to relieve the eclipsing interactions between adjacent hydrogen atoms. acs.org The degree of this puckering can be described by puckering coordinates or a puckering angle. nih.govnih.gov While the parent oxetane is slightly puckered, the introduction of substituents significantly influences the ring's conformation. acs.org

Reaction Mechanism Modeling and Transition State Characterization

A key feature of oxetanes is their susceptibility to ring-opening reactions, typically under acidic conditions. beilstein-journals.orgresearchgate.net Computational chemistry is invaluable for modeling the mechanisms of these reactions. By calculating the potential energy surface, researchers can identify the reactants, products, intermediates, and, most importantly, the transition states. rsc.org

For a molecule like this compound, modeling could elucidate the mechanism of its acid-catalyzed ring-opening. Calculations would characterize the structure of the transition state—the highest energy point along the reaction coordinate—and determine the activation energy. researchgate.net This information helps predict the reaction rate and the regioselectivity of the ring-opening, explaining why a nucleophile might attack one carbon atom of the oxetane ring over another.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. xisdxjxsu.asiachemrxiv.org It is a valuable tool for identifying the electron-rich and electron-deficient regions of a molecule, which is crucial for predicting its reactivity. acu.edu.inxisdxjxsu.asia

On an MEP map, regions of negative electrostatic potential (typically colored red or yellow) correspond to areas with an excess of electrons and are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-deficient and are sites for nucleophilic attack. researchgate.net

In this compound, the MEP map would be expected to show:

Negative Potential: Concentrated around the electronegative oxygen atom of the oxetane ring and the chlorine atom on the phenyl ring. These are the primary sites for interaction with electrophiles or Lewis acids.

Positive Potential: Located on the hydrogen atoms, particularly those attached to the oxetane ring.

The MEP map provides a clear, qualitative picture of the charge distribution and is instrumental in understanding intermolecular interactions and predicting the sites of chemical reactions. acu.edu.inmdpi.com

Studies on Non-Linear Optical (NLO) Properties

Theoretical investigations into the non-linear optical (NLO) properties of organic molecules, such as analogues of this compound, are crucial for the development of new materials for optoelectronic and photonic applications. Computational quantum chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to predict and understand the NLO response of molecules. These studies typically focus on calculating key parameters like the dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β).

Computational studies on similar organic compounds have shown that modifications to the molecular structure, such as the introduction of different substituent groups on the aryl ring, can significantly impact the NLO properties. These substitutions can alter the energy of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the energy gap between them (HOMO-LUMO gap). A smaller HOMO-LUMO gap generally correlates with a larger hyperpolarizability, as it indicates easier electronic transitions.

Below is an illustrative data table showcasing the kind of NLO properties that would be investigated for 3-aryl oxetane analogues. The values presented are hypothetical and serve to demonstrate the parameters of interest in such a computational study.

Compound/AnalogueDipole Moment (μ) [Debye]Linear Polarizability (α) [a.u.]First-Order Hyperpolarizability (β) [a.u.]
3-PhenyloxetaneValueValueValue
This compoundValueValueValue
3-(4-Nitrophenyl)oxetaneValueValueValue
3-(4-Methoxyphenyl)oxetaneValueValueValue

Note: The values in this table are placeholders for illustrative purposes, as specific experimental or computational data for these compounds' NLO properties are not available in the cited literature.

Computational Prediction of Molecular Descriptors

Computational methods are invaluable for predicting a wide range of molecular descriptors that provide insight into the physicochemical properties, reactivity, and potential biological activity of molecules like this compound and its analogues. These descriptors are calculated using various computational models, with DFT being a prominent method for obtaining detailed electronic structure information.

Key molecular descriptors that are routinely calculated include the energies of the frontier molecular orbitals (HOMO and LUMO) and the resulting HOMO-LUMO energy gap. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap is a crucial indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity.

Other important descriptors include the ionization potential (IP), electron affinity (EA), electronegativity (χ), chemical hardness (η), and softness (S). These parameters are derived from the HOMO and LUMO energies and provide a quantitative measure of a molecule's reactivity and stability. For instance, chemical hardness is a measure of resistance to deformation of the electron cloud, with harder molecules being less reactive.

In the context of drug discovery and development, computational tools are also employed to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. These predictions are based on the molecular structure and physicochemical properties and are essential for assessing the drug-likeness of a compound in the early stages of research. While specific ADMET predictions for this compound are not detailed in the available literature, the general approach involves using QSAR (Quantitative Structure-Activity Relationship) models and other predictive algorithms.

The following table provides an example of the types of molecular descriptors that would be computationally predicted for this compound and its analogues. The values are hypothetical and for illustrative purposes.

Molecular Descriptor3-PhenyloxetaneThis compound3-(4-Nitrophenyl)oxetane3-(4-Methoxyphenyl)oxetane
HOMO Energy (eV) ValueValueValueValue
LUMO Energy (eV) ValueValueValueValue
HOMO-LUMO Gap (eV) ValueValueValueValue
Ionization Potential (eV) ValueValueValueValue
Electron Affinity (eV) ValueValueValueValue
Electronegativity (χ) ValueValueValueValue
Chemical Hardness (η) ValueValueValueValue
Chemical Softness (S) ValueValueValueValue

Note: The values in this table are placeholders for illustrative purposes, as specific computational data for these compounds are not available in the cited literature.

Scaffold Functionalization and Derivative Chemistry of 3 2 Chlorophenyl Oxetane Systems

Design Principles for Oxetane-Containing Scaffolds

The design of scaffolds incorporating the 3-phenyloxetane core is guided by principles that leverage the ring's inherent structural characteristics. These include precise control over stereochemistry and the exploitation of its conformational rigidity to create molecules with well-defined three-dimensional shapes.

Stereochemical Considerations in Scaffold Design

Control over the relative and absolute configuration of stereogenic centers is a critical challenge and a key design consideration in the synthesis of oxetane (B1205548) derivatives. The formation of the oxetane ring can introduce multiple new stereocenters, and their precise arrangement is often crucial for biological activity. nih.govresearchgate.netacs.org

Several stereocontrolled synthetic strategies have been developed:

Enantioselective Reduction: An enantioselective synthesis of 2-aryl-substituted oxetanes can be achieved through the enantioselective reduction of β-halo ketones, followed by a Williamson etherification cyclization. acs.org This method allows for the creation of enantioenriched oxetanes without racemization. acs.org

Photocycloaddition Reactions: The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, can form an oxetane with up to three new stereogenic centers. researchgate.net Controlling the stereochemical outcome in these reactions is complex and depends heavily on the photophysical properties of the excited state. researchgate.net However, recent advances have utilized chiral catalysts, such as a hydrogen-bonding chiral iridium photocatalyst, to achieve excellent enantiomeric excess in specific photocycloaddition reactions. beilstein-journals.orgnih.gov

The stereochemistry of substituents on the oxetane scaffold can significantly impact a molecule's interaction with biological targets. For instance, in certain drug candidates, one enantiomer has shown a 16-fold increase in potency compared to its counterpart, highlighting the importance of stereochemical control in scaffold design. nih.govacs.org

Three-Dimensionality and Conformational Rigidity

The oxetane ring imparts a significant degree of three-dimensionality and conformational rigidity to molecular scaffolds, which is a highly desirable trait in modern drug design aimed at exploring new chemical space. acs.orgnih.gov

Puckered Conformation: Unlike a planar structure, the oxetane ring adopts a puckered conformation to relieve ring strain. beilstein-journals.orgillinois.edu The degree of puckering can be influenced by the substituents on the ring; for example, 3,3-disubstituted oxetanes exhibit a more pronounced puckered state. illinois.edu This non-planar structure provides defined three-dimensional "scaffolding" properties. acs.org

Conformational Lock: In complex molecules, the oxetane ring can act as a "conformational lock," rigidifying the structure. acs.org This effect is famously observed in the natural product Paclitaxel (Taxol), where the oxetane ring is crucial for maintaining the bioactive conformation. acs.orgmagtech.com.cn This rigidity can reduce the entropic penalty upon binding to a biological target, potentially enhancing potency.

Increased sp3 Character: The incorporation of an oxetane ring increases the fraction of sp3-hybridized carbons in a molecule. acs.org This trend towards more sp3-rich, three-dimensional structures is a key strategy in medicinal chemistry to improve physicochemical properties and move away from the flat, planar structures that can be associated with toxicity or poor solubility. acs.orgnih.gov

Orthogonal Phenyl Ring Conformation: In 3,3-disubstituted oxetanes, such as a 3-aryl-3-alkyloxetane, the aromatic ring adopts a conformation that is nearly orthogonal to the plane of the oxetane ring. nih.gov This is in stark contrast to analogous ketone structures where the aromatic ring is aligned with the carbonyl plane to maximize conjugation. nih.gov This forced perpendicular arrangement significantly enhances the three-dimensional nature of the scaffold. nih.gov

FeatureDescriptionImpact on Scaffold Design
Puckering The non-planar conformation of the oxetane ring.Provides defined exit vectors for substituents, creating a 3D structure. illinois.edu
Conformational Rigidity The ring restricts bond rotation, locking the local conformation.Can improve binding affinity by pre-organizing the molecule for its target. acs.org
sp3-Hybridization The three tetrahedral carbons of the oxetane ring.Increases three-dimensionality, potentially improving solubility and other drug-like properties. nih.gov
Orthogonal Substitution In 3,3-disubstituted systems, attached groups are held in specific spatial arrangements.Creates unique and defined 3D shapes, allowing for exploration of novel chemical space. nih.gov

Synthesis of Diversified 3-(2-Chlorophenyl)oxetane Derivatives

Starting from the this compound core, a wide array of derivatives can be synthesized. These functionalization strategies allow for the introduction of various chemical moieties, leading to novel structures such as those with additional halogenated phenyl groups, amino acid analogues, and complex spirocyclic or fused ring systems.

Incorporation of Halogenated Phenyl Moieties at Various Positions

The synthesis of 3,3-diaryloxetanes, including those with multiple halogenated phenyl rings, often begins with oxetan-3-one. A general and powerful procedure involves the addition of organometallic reagents to this ketone precursor.

A key method developed by Carreira and coworkers allows for the synthesis of 3-aryl-3-hydroxyoxetanes from halogenated aromatic species. acs.org The process involves a halogen-lithium exchange on the starting aryl halide, followed by the addition of the resulting aryllithium species to oxetan-3-one. acs.org This approach can be adapted to create derivatives of this compound by either using a different halogenated aryllithium reagent in the first step or by converting a synthesized 3-(2-Chlorophenyl)-3-hydroxyoxetane into a leaving group and performing a subsequent nucleophilic aromatic substitution.

Another strategy involves visible light photoredox catalysis. This modern synthetic tool can generate tertiary benzylic radicals from precursors like 3-aryl-3-carboxy-oxetanes. nih.govdigitellinc.com These radicals can then react with various partners, providing a pathway to further functionalize the 3-position of the oxetane ring.

Synthesis of Oxetane Amino Acid Analogues

Oxetane amino acids are valuable building blocks that combine the unique properties of the oxetane ring with the fundamental structure of an amino acid. researchgate.net Their synthesis is a key strategy for creating peptidomimetics and other novel bioactive molecules. researchgate.netthieme.de

Several synthetic routes provide access to these analogues:

From Oxetan-3-one: Oxetan-3-one is a versatile starting material. acs.orgchemrxiv.org The Strecker synthesis, using trimethylsilyl cyanide and an amine, can convert oxetan-3-one into a 3-amino-3-cyano oxetane, a direct precursor to oxetane amino acids. chemrxiv.org

Aza-Michael Addition: A general approach for preparing oxetane amino acid derivatives involves starting with methyl 2-(oxetan-3-ylidene)acetate, which is synthesized from oxetan-3-one via a Horner-Wadsworth-Emmons reaction. nih.gov A subsequent aza-Michael addition of various amines to this Michael acceptor yields the desired 3-substituted-3-(acetoxymethyl)oxetane compounds. nih.gov

From Sugars: More complex, stereochemically defined oxetane amino acids can be synthesized through multi-step sequences starting from readily available chiral precursors like sugars. For example, 3-fluoro-oxetane δ-amino acids have been synthesized from D-xylose in a 10-step process that includes ring contraction and fluorination. researchgate.net

These methods provide access to a diverse range of oxetane-containing amino acids, enabling their incorporation into peptides and other complex molecular architectures. researchgate.net

Synthetic MethodStarting MaterialKey Intermediate/ReactionProduct Class
Strecker Synthesis Oxetan-3-one3-Amino-3-cyano oxetaneα-Amino acids chemrxiv.org
Aza-Michael Addition Methyl 2-(oxetan-3-ylidene)acetateConjugate addition of an amineβ-Amino acid esters researchgate.netnih.gov
Multi-step Chiral Pool D-xyloseRing contraction, fluorinationδ-Amino acids researchgate.net

Spirocyclic and Fused Oxetane Architectures

Connecting the oxetane ring to other cyclic systems creates spirocyclic (sharing one atom) and fused (sharing two atoms) architectures, which are of great interest for their conformational rigidity and novel three-dimensional shapes. mdpi.comresearchgate.net

Spirocyclic Oxetanes: The synthesis of spirocyclic oxetanes often involves an intramolecular Williamson etherification. acs.org For example, a widely used building block, a spirocyclic azetidine-oxetane, can be synthesized in two steps from 3-bromo-2,2-bis(bromomethyl)propan-1-ol. acs.org Another powerful method is the Paternò-Büchi reaction between cyclic ketones and alkenes, which provides access to a range of functionalized spirocyclic oxetanes. rsc.orgnih.gov These spirocyclic systems, such as 2-oxa-6-azaspiro[3.3]heptane, are considered valuable structural alternatives to ubiquitous motifs like morpholine in medicinal chemistry. mdpi.comnih.gov

Fused Oxetanes: Fused systems can be generated through cyclization reactions that form the oxetane ring onto a pre-existing ring structure. For instance, a new spirocyclic oxetane-fused benzimidazole system was prepared through the oxidative cyclization of an o-cycloalkylaminoacetanilide where the cycloamino substituent was a spiro-oxetane itself. mdpi.comdntb.gov.ua This effectively fuses the new benzimidazole ring system to the ring attached to the oxetane. Additionally, domino reactions involving bis-epoxy alcohols can lead to bicyclic fused ether systems containing an oxetane ring. nih.gov

These advanced synthetic strategies enable the construction of complex, multi-cyclic scaffolds built around the this compound core, providing access to novel and structurally diverse molecules.

Influence of Oxetane Incorporation on Molecular Properties

The incorporation of the this compound moiety into molecular scaffolds is a strategic approach in medicinal chemistry to modulate key physicochemical properties. The oxetane ring is not merely a passive spacer but an active functional group that exerts significant influence on polarity, lipophilicity, steric profile, and the basicity of neighboring functional groups. nih.govacs.orgacs.org These modifications are crucial for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Modulation of Polarity and Lipophilicity

The oxetane ring is an attractive motif in drug design due to its high polarity and low molecular weight. nih.govacs.orgresearchgate.net The presence of the ether oxygen atom within the strained four-membered ring makes it a good hydrogen bond acceptor, which can lead to an increase in aqueous solubility. acs.org The introduction of a this compound group in place of more lipophilic moieties, such as gem-dimethyl or isopropyl groups, is a common strategy to decrease lipophilicity (LogP/LogD) and enhance solubility. researchgate.net

Original GroupReplacement GroupEffect on Lipophilicity (LogP/LogD)Effect on Aqueous SolubilityReference Principle
gem-DimethylOxetaneDecreasedIncreasedReplacing a non-polar alkyl group with a polar heterocycle enhances hydrophilicity. acs.orgacs.org
IsopropylOxetaneDecreasedIncreasedThe oxetane provides a polar core, reducing overall lipophilicity compared to a hydrocarbon group of similar size. researchgate.net
CarbonylOxetaneContext-dependentContext-dependentOxetane acts as a non-classical isostere of a carbonyl, maintaining hydrogen bonding ability but with altered metabolic stability. nih.govresearchgate.net

Steric Effects and Blocking of Chemically Labile Sites

The oxetane ring imparts a distinct three-dimensional character to molecules due to its sp3-hybridized carbon atoms. nih.gov This defined conformational preference can be leveraged to orient substituents in specific vectors in space, potentially improving binding affinity to biological targets. nih.gov The steric bulk of the this compound group can also serve a protective function by shielding metabolically vulnerable sites within a molecule from enzymatic degradation. nih.govacs.org

A common strategy in medicinal chemistry is the use of a gem-dimethyl group to block a site prone to oxidative metabolism. However, this often comes with the penalty of increased lipophilicity. acs.org The oxetane ring has emerged as an excellent bioisostere for the gem-dimethyl group in this context. acs.org It can provide the necessary steric hindrance to prevent metabolic attack while simultaneously reducing lipophilicity and increasing polarity, thereby addressing multiple potential liabilities at once. nih.govacs.orgacs.org The stability of the oxetane ring itself is dependent on its substitution pattern, with 3,3-disubstituted oxetanes being particularly stable due to the steric hindrance preventing nucleophilic attack on the C-O bonds. nih.gov

ApplicationMechanismAdvantage over Traditional Groups (e.g., gem-Dimethyl)Reference Principle
Metabolic ShieldingThe rigid, bulky structure of the oxetane physically blocks access of metabolic enzymes to a labile site.Blocks metabolism without the unfavorable increase in lipophilicity.The oxetane is a polar surrogate for sterically demanding, non-polar groups. nih.govacs.org
Conformational LockingThe strained ring system restricts bond rotation, locking the parent molecule into a more defined conformation.Can improve binding affinity by reducing the entropic penalty of binding to a target.The three-dimensional structure of the oxetane provides access to unexplored chemical space. nih.gov

Influence on Basicity of Proximal Heteroatoms

The oxetane ring exerts a potent inductive electron-withdrawing effect due to the electronegativity of the embedded oxygen atom. nih.govacs.org This effect is transmitted through the sigma-bond framework and can significantly influence the electronic properties of nearby functional groups. nih.gov When a this compound moiety is placed in proximity to a basic heteroatom, such as a nitrogen atom in an amine, it markedly reduces the basicity (pKa) of that heteroatom. nih.govacs.org

This ability to fine-tune basicity is a powerful tool in drug discovery. High basicity can lead to issues such as poor cell permeability, rapid clearance, and potential for hERG channel interactions. By strategically positioning an oxetane, the pKa of a nearby amine can be lowered to a more desirable physiological range. nih.gov Research has quantified this effect, showing a predictable decrease in pKa that is dependent on the distance between the oxetane and the basic center. The effect is most pronounced when the oxetane is alpha to the amine and diminishes as the distance increases. nih.govacs.org

Position of Oxetane Relative to AmineApproximate pKa Reduction (pKa units)Underlying MechanismReference Principle
α (Alpha)~2.7Strongest inductive electron-withdrawal through the short σ-bond framework.The electronegative oxygen atom pulls electron density away from the nitrogen, making its lone pair less available to accept a proton. nih.govacs.org
β (Beta)~1.9Inductive effect weakens over the increased distance.The electron-withdrawing effect attenuates with each additional bond. nih.gov
γ (Gamma)~0.7Moderate inductive effect.The influence of the electronegative oxygen is still measurable at this distance. nih.gov
δ (Delta)~0.3Weakest inductive effect.At this distance, the inductive effect has largely dissipated but can still have a minor impact on basicity. nih.govacs.org

Advanced Methodologies in Oxetane Chemistry Relevant to 3 2 Chlorophenyl Oxetane

Solid-Phase Organic Synthesis Techniques for Oxetane (B1205548) Derivatives

Solid-phase organic synthesis (SPOS) offers a powerful platform for the generation of compound libraries and has been adapted for the synthesis of oxetane derivatives. This methodology facilitates purification by anchoring substrates to a solid support, allowing for the use of excess reagents to drive reactions to completion.

One of the pioneering efforts in this area involved the synthesis of 3,3-disubstituted oxetanes using both polystyrene and a novel PEG 3400 resin with a sulfone linker. acs.org The polymer-bound precursors were prepared from polymer-bound sulfonyl chlorides and the appropriate diols. acs.org While initial cyclization attempts with sodium hydride were not successful, the use of potassium tert-butoxide (KOtBu) led to significantly improved yields over the two-step process compared to traditional solution-phase synthesis. acs.org This approach demonstrates the feasibility of attaching oxetane precursors to a solid support for subsequent intramolecular cyclization.

More recently, solid-phase peptide synthesis (SPPS) has been employed to create peptidomimetics where a backbone amide C=O bond is replaced by an oxetane ring. acs.orgnih.gov In this strategy, oxetane-containing dipeptide building blocks are first synthesized in solution over three steps. acs.orgnih.gov These specialized building blocks are then incorporated into peptide chains using conventional Fmoc-based SPPS protocols. acs.orgnih.gov This technique has been successfully used to synthesize a variety of modified peptides, including derivatives of bradykinin, Met-enkephalin, and Leu-enkephalin, showcasing the compatibility of the oxetane moiety with standard peptide synthesis conditions. acs.orgnih.gov

These solid-phase techniques, while not directly reported for 3-(2-Chlorophenyl)oxetane, establish a precedent for synthesizing libraries of 3-substituted and 3,3-disubstituted oxetanes. A potential solid-phase route to this compound could involve anchoring a suitable diol precursor to a resin, followed by an intramolecular Williamson etherification to form the strained ring, and subsequent cleavage from the support.

Table 1: Comparison of Resins Used in Solid-Phase Oxetane Synthesis
Resin TypeLinker TypeKey ApplicationReference
PolystyreneSulfoneSynthesis of 3,3-disubstituted oxetanes acs.org
PEG 3400SulfoneSynthesis of 3,3-disubstituted oxetanes acs.org
Standard SPPS Resins (e.g., Wang, Rink Amide)Fmoc-compatible linkersIncorporation of oxetane-dipeptides into peptides acs.orgnih.gov

Catalytic Approaches, including Frustrated Lewis Pair Catalysis

Catalytic methods provide efficient and atom-economical routes to activate and transform oxetanes. A particularly innovative area is the use of Frustrated Lewis Pairs (FLPs), which are combinations of Lewis acids and bases that are sterically hindered from forming a classical adduct. researchgate.net This "frustration" imparts unique reactivity, enabling the activation of small molecules and strained rings. researchgate.netnih.gov

The application of FLP catalysis in oxetane chemistry has been demonstrated in reductive ring-opening reactions. acs.orgacs.orgnih.gov A system comprising an electron-deficient borane (B79455), such as tris(pentafluorophenyl)borane (B72294) (B(C6F5)3), and a hydrosilane can activate the oxetane ring. acs.orgacs.org The highly Lewis acidic silylium (B1239981) cation, generated in situ, coordinates to the oxetane oxygen, facilitating a ring-opening reaction. acs.org

For 3-aryl oxetanes, this FLP-catalyzed reaction can proceed through an unexpected pathway involving a double hydrosilylation and aryl migration. acs.orgacs.orgnih.gov This process is believed to occur via a phenonium ion intermediate. acs.orgnih.gov The choice of hydrosilane is crucial for achieving high efficiency and selectivity for the migration product under mild conditions. acs.org This methodology represents a significant advance, as FLPs were a largely unexplored catalytic system for oxetane activation. acs.org

While traditional Lewis acids have been widely used to activate oxetanes, FLP catalysis offers a metal-free alternative with unique reactivity patterns. acs.org This approach could be highly relevant for the transformation of this compound, potentially leading to novel ring-opened products with rearranged carbon skeletons.

Table 2: Frustrated Lewis Pair System for Oxetane Activation
Lewis Acid ComponentLewis Base Component (precursor)Active Lewis AcidReaction TypeSubstrate ClassReference
B(C6F5)3HydrosilaneSilylium cationReductive ring-opening with aryl migration3-Aryl oxetanes acs.orgacs.orgnih.gov

Chemo- and Regioselective Functionalization Strategies

The functionalization of pre-formed oxetane rings requires precise control over chemo- and regioselectivity, particularly for unsymmetrically substituted derivatives like this compound. Ring-opening reactions are a primary mode of functionalization, and the site of nucleophilic attack is governed by both steric and electronic factors. magtech.com.cn

Under nucleophilic conditions with strong nucleophiles, the reaction typically proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon adjacent to the oxygen. magtech.com.cn However, in the presence of Brønsted or Lewis acids, the mechanism can shift towards an SN1-like pathway. Acid activation of the oxetane oxygen generates a more positive character on the adjacent carbons, favoring attack at the more substituted carbon that can better stabilize a partial positive charge. magtech.com.cn This allows for the regioselective opening of 3-aryl oxetanes at the C2/C4 position.

The oxetane ring itself can also serve as a directing group in reactions involving the aryl substituent. It has been shown that a 2-phenyloxetane (B1633447) can direct ortho-lithiation of the aromatic ring. acs.org Treatment with sec-butyllithium (B1581126) results in metalation at the ortho position, allowing for subsequent reaction with a variety of electrophiles to introduce new functional groups. acs.org This strategy could be applied to this compound, potentially directing functionalization to the C3' position of the chlorophenyl ring, although the existing chloro-substituent would also influence the regioselectivity.

Recently, a modular synthetic strategy has been developed using oxetanyl trichloroacetimidates, which allows for the facile introduction of various nucleophiles at the 3-position of the oxetane ring. nih.gov This method, inspired by Schmidt glycosylation, provides access to a wide library of functionalized 3-aryl oxetanes and is demonstrated to be effective in the late-stage functionalization of complex molecules. nih.gov

Table 3: Regioselectivity in Oxetane Ring-Opening Reactions
Reaction ConditionsMechanismSite of Nucleophilic AttackControlling FactorReference
Strong nucleophile, neutral conditionsSN2Less substituted C (C2/C4)Steric hindrance magtech.com.cn
Weak nucleophile, acid catalysisSN1-likeMore substituted C (if applicable)Carbocation stability magtech.com.cn

Development of Highly Stereoselective Synthetic Routes

The synthesis of specific enantiomers of chiral molecules is of paramount importance in drug discovery. For 3-substituted oxetanes that are chiral, or for reactions that introduce a new stereocenter, highly stereoselective synthetic routes are essential.

One powerful strategy is the asymmetric desymmetrization of prochiral or meso-oxetanes. For instance, a catalytic asymmetric approach using a chiral Brønsted acid has been developed for the synthesis of chiral tetrahydrothiophenes and tetrahydroselenophenes. nsf.govnih.gov In this process, an oxetane with a well-positioned internal sulfur or selenium nucleophile undergoes an efficient desymmetrization to generate all-carbon quaternary stereocenters with excellent enantioselectivities. nsf.govnih.gov

Another approach involves the asymmetric synthesis of pyrrolidines bearing an all-carbon quaternary stereocenter at the 3-position through oxetane desymmetrization. organic-chemistry.org Two efficient protocols have been developed: one utilizing the readily available tert-butylsulfinamide as a chiral auxiliary with an indium triflate catalyst, and a second catalytic system employing a chiral phosphoric acid. organic-chemistry.org Both methods provide high stereocontrol and are compatible with a broad range of substrates. organic-chemistry.org

Catalytic asymmetric nucleophilic ring-opening of 3-substituted oxetanes provides another direct route to highly functionalized chiral building blocks. rsc.org Chiral Brønsted acids have been shown to be effective catalysts for this type of transformation, enabling the synthesis of a range of useful chiral molecules under mild conditions. rsc.org While progress in this specific area is still developing, it holds significant promise for accessing enantioenriched compounds derived from oxetanes. rsc.org For a molecule like this compound, which is achiral, these stereoselective methods would be relevant for subsequent reactions that introduce a chiral center, for example, by ring-opening with a prochiral nucleophile or by functionalizing the ring at the C2 or C4 positions.

Table 4: Strategies for Stereoselective Synthesis Involving Oxetanes
StrategyKey Reagent/CatalystOutcomeReference
Asymmetric DesymmetrizationChiral Brønsted AcidEnantioenriched tetrahydrothiophenes nsf.govnih.gov
Asymmetric Desymmetrizationtert-Butylsulfinamide (chiral auxiliary) / In(OTf)3Enantioenriched pyrrolidines with quaternary center organic-chemistry.org
Asymmetric DesymmetrizationChiral Phosphoric AcidEnantioenriched pyrrolidines with quaternary center organic-chemistry.org
Asymmetric Nucleophilic Ring-OpeningChiral Brønsted AcidHighly functionalized chiral building blocks rsc.org

Future Research Directions for 3 2 Chlorophenyl Oxetane

Development of Novel and Efficient Synthetic Routes to Access Complex 3-(2-Chlorophenyl)oxetane Motifs

Future synthetic strategies could focus on:

Late-Stage Functionalization: Developing methods for the direct introduction of the 2-chlorophenyl group onto a pre-existing oxetane (B1205548) ring at a late stage of a synthetic sequence would provide a more convergent and flexible approach to complex molecules. This could involve innovative cross-coupling strategies.

Asymmetric Synthesis: For applications where chirality is crucial, the development of enantioselective synthetic routes to this compound will be paramount. This could be achieved through the use of chiral catalysts in cycloaddition reactions or the enzymatic resolution of racemic intermediates.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for the formation of C-C bonds under mild conditions. chemrxiv.org Exploring photoredox-catalyzed reactions for the synthesis of this compound and its derivatives could lead to more efficient and environmentally benign synthetic protocols. chemrxiv.org

Flow Chemistry: For large-scale production, the adaptation of synthetic routes to continuous flow processes could offer significant advantages in terms of safety, efficiency, and scalability.

A summary of potential synthetic strategies is presented in Table 1.

Synthetic StrategyPotential AdvantagesKey Research Focus
Late-Stage FunctionalizationIncreased convergency and flexibilityDevelopment of novel cross-coupling methods
Asymmetric SynthesisAccess to enantiomerically pure compoundsDesign of chiral catalysts and enzymatic resolutions
Photoredox CatalysisMild reaction conditions, improved efficiencyCatalyst development and reaction optimization
Flow ChemistryEnhanced safety, scalability, and efficiencyAdaptation of batch processes to continuous flow

Deeper Understanding of Reactivity and Stability Profiles under Diverse Chemical Conditions

A comprehensive understanding of the reactivity and stability of this compound under a wide range of chemical conditions is essential for its successful application. The inherent ring strain of the oxetane core can lead to ring-opening reactions under certain conditions, which can be either a desired transformation or an unwanted side reaction. acs.org

Future research should systematically investigate:

pH Stability: Determining the stability of the this compound ring across a broad pH range is crucial for its potential use in biological systems and for optimizing reaction and purification conditions.

Thermal Stability: Assessing the thermal stability of the compound will inform its suitability for applications requiring elevated temperatures and guide the development of robust synthetic protocols.

Reactivity with Nucleophiles and Electrophiles: A detailed study of the reactivity of the oxetane ring and the chlorophenyl group towards various nucleophiles and electrophiles will provide a roadmap for its further functionalization and reveal potential incompatibilities with other functional groups.

Exploration of New Chemical Transformations for this compound Derivatives

The this compound scaffold offers multiple sites for further chemical modification, enabling the synthesis of a diverse library of derivatives with tailored properties.

Future research in this area should focus on:

Ring-Opening Reactions: Controlled and selective ring-opening of the oxetane moiety can provide access to valuable functionalized acyclic compounds that would be difficult to synthesize by other means. acs.org Research into catalytic systems that can control the regioselectivity and stereoselectivity of these transformations is of high interest.

Functionalization of the Phenyl Ring: The chloro-substituted phenyl ring provides a handle for a variety of cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, allowing for the introduction of a wide range of substituents.

Derivatization of the Oxetane Ring: While the 3-position is occupied, the other positions on the oxetane ring could potentially be functionalized through C-H activation or other advanced synthetic methods. princeton.edu

Polymerization: The strained oxetane ring can undergo ring-opening polymerization to produce polyethers with unique properties. Investigating the polymerization of this compound could lead to the development of novel materials.

Potential transformations and their applications are summarized in Table 2.

TransformationPotential ProductsPotential Applications
Controlled Ring-OpeningFunctionalized 1,3-diols and ethersBuilding blocks for complex molecule synthesis
Phenyl Ring Cross-CouplingBiaryl and acetylenic derivativesMedicinal chemistry, materials science
Oxetane Ring FunctionalizationNovel substituted oxetanesFine-tuning of physicochemical properties
Ring-Opening PolymerizationFunctionalized polyethersAdvanced materials

Advanced Computational Modeling for Rational Chemical Design and Property Prediction

In silico methods are becoming increasingly indispensable in modern chemical research. Advanced computational modeling can provide valuable insights into the properties and reactivity of this compound, thereby guiding experimental efforts and accelerating the discovery process.

Future computational studies should aim to:

Predict Physicochemical Properties: Utilize quantum chemical calculations and molecular dynamics simulations to predict key properties such as solubility, lipophilicity (logP), and conformational preferences. These predictions can help in the rational design of derivatives with improved drug-like properties.

Model Reactivity and Reaction Mechanisms: Employ computational methods to elucidate the mechanisms of known and novel chemical transformations involving this compound. This can aid in the optimization of reaction conditions and the prediction of reaction outcomes.

Virtual Screening and Drug Design: Use the this compound scaffold as a starting point for virtual screening campaigns to identify potential protein targets. Docking studies and molecular dynamics simulations can be used to predict binding affinities and guide the design of potent and selective inhibitors.

Development of QSAR Models: By synthesizing and testing a library of this compound derivatives, quantitative structure-activity relationship (QSAR) models can be developed to correlate structural features with biological activity, further aiding in the design of new compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.